(5-Methyl-2-furyl)(pyridin-3-yl)methanol
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Overview
Description
(5-Methyl-2-furyl)(pyridin-3-yl)methanol is an organic compound with the molecular formula C11H11NO2 It features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol typically involves the reaction of 5-methylfurfural with 3-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the furan and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: (5-Methyl-2-furyl)(pyridin-3-yl)carboxylic acid
Reduction: (5-Methyl-2-furyl)(pyridin-3-yl)methane
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(5-Methyl-2-furyl)(pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Methyl-2-furyl)(pyridin-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyridine rings. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- (2-Chloro-6-p-tolylpyridin-4-yl)methanol
- (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Comparison: (5-Methyl-2-furyl)(pyridin-3-yl)methanol is unique due to the presence of both a furan and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
(5-methylfuran-2-yl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIUQPRKJRSLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349472 |
Source
|
Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356554-26-2 |
Source
|
Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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